2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Overview
Description
2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a phenol group, and a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2,6-dichlorophenol with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Quinones or other oxidized phenolic compounds.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive phenol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with molecular targets through its reactive functional groups. The phenol group can form hydrogen bonds and undergo redox reactions, while the dioxaborinane ring can participate in coupling reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoropyridine
- 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylphenol
Uniqueness
2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both chlorine atoms and the dioxaborinane ring allows for versatile chemical transformations and applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,6-dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BCl2O3/c1-11(2)5-16-12(17-6-11)7-3-8(13)10(15)9(14)4-7/h3-4,15H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJVAXKSQOASMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BCl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.